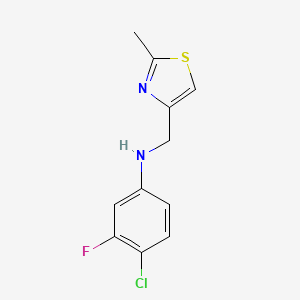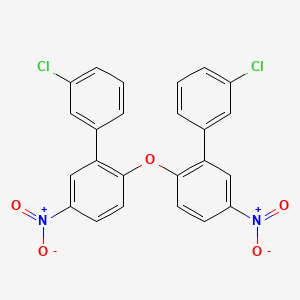
6,6''-Oxybis(3'-chloro-3-nitro-1,1'-biphenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl units connected through an oxygen atom, with each biphenyl unit substituted with a chlorine and a nitro group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) typically involves the coupling of two biphenyl units through an oxygen atom. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This method yields the desired biphenyl derivative with high efficiency.
Industrial Production Methods
Industrial production of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
化学反応の分析
Types of Reactions
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products Formed
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) involves its interaction with molecular targets through its nitro and chlorine substituents. The nitro groups can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to diverse chemical and biological effects.
類似化合物との比較
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Similar biphenyl derivative with different substituents.
1,1’-Oxybis(3-chloropropyl) ether: Another compound with an oxygen bridge but different substituents.
特性
分子式 |
C24H14Cl2N2O5 |
|---|---|
分子量 |
481.3 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1-[2-(3-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-17-5-1-3-15(11-17)21-13-19(27(29)30)7-9-23(21)33-24-10-8-20(28(31)32)14-22(24)16-4-2-6-18(26)12-16/h1-14H |
InChIキー |
UVYWMLHNIHMHNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


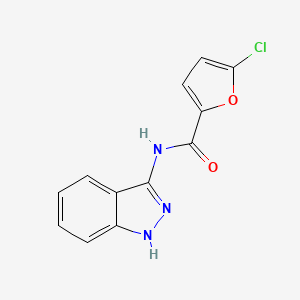
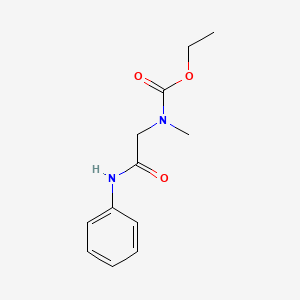

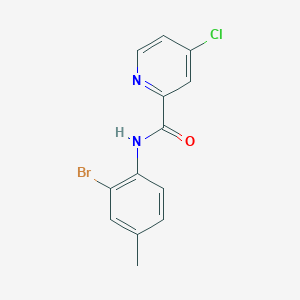
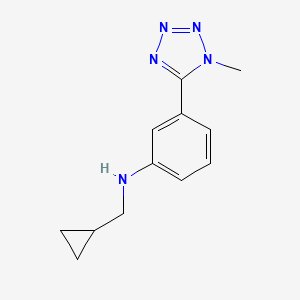
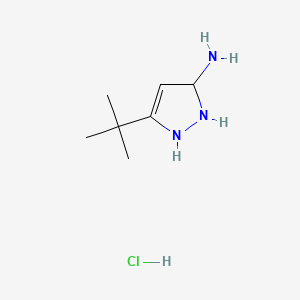

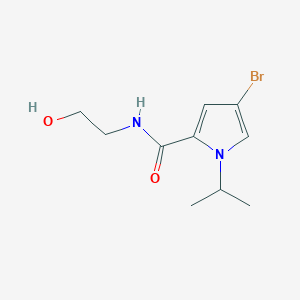
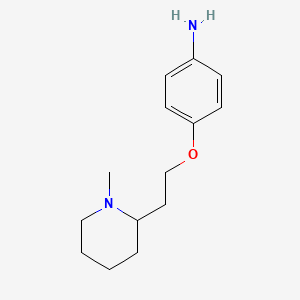
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
